Home > Products > Building Blocks P10643 > 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid - 915923-47-6

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid

Catalog Number: EVT-424409
CAS Number: 915923-47-6
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-((3-Aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid (N70) []

Compound Description: N70 is a thienopyridine-based inhibitor designed to target the active sites of KDM5 histone H3 lysine 4 demethylases. It exhibits αKG-competitive inhibition, meaning it competes with α-ketoglutarate, a co-substrate required for the enzyme's activity. []

Relevance: Although N70 belongs to a different chemical class than 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid, it exemplifies the exploration of non-catalytic cysteine residues near enzyme active sites for targeted inhibition. This approach, using cysteine-reactive electrophiles, is relevant to the potential development of inhibitors for various targets, including those structurally similar to 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid. []

2. N71 (derivative of N70 containing a (dimethylamino)but-2-enamido)phenyl moiety) []

Compound Description: N71 is a derivative of N70 designed to covalently interact with a non-catalytic cysteine residue (Cys481) near the active site of KDM5A. This covalent interaction aims to enhance the inhibitory activity and selectivity compared to the non-covalent inhibitor N70. []

Relevance: Similar to N70, N71 highlights the strategy of exploiting non-catalytic residues for targeted inhibition. While N71 itself may not be directly structurally related to 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid, the underlying principle of targeting specific residues near active sites can be applied to designing inhibitors for a broad range of targets, potentially including those structurally similar to 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid. []

3. [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) []

Compound Description: MK-4305 is a potent dual orexin receptor antagonist developed for the treatment of insomnia. It exhibits good potency, improved pharmacokinetics, and excellent in vivo efficacy compared to earlier lead compounds. []

Relevance: MK-4305 shares a key structural feature with 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid: the 1,4-diazepane ring system. Both compounds possess a substituted 1,4-diazepane moiety, suggesting potential similarities in their binding modes or interactions with target proteins. This structural similarity makes MK-4305 a relevant compound for understanding the structure-activity relationships and potential applications of molecules containing the 1,4-diazepane scaffold, including 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid. []

4. 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789) []

Compound Description: SEN15924 is a potent and selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist with promising therapeutic potential for cognitive impairment associated with Alzheimer's disease and schizophrenia. It exhibits a favorable ADME profile and efficacy in rodent cognition models. []

Relevance: SEN15924, similar to MK-4305 and 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid, incorporates the 1,4-diazepane ring system as a central structural motif. The presence of this common scaffold across different classes of bioactive molecules emphasizes the versatility of the 1,4-diazepane ring system in drug design and highlights its potential relevance in understanding the structure-activity relationships of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid. []

Overview

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid is an organic compound characterized by its molecular formula C9H18N2O2C_9H_{18}N_2O_2 and a molecular weight of 174.25 g/mol. This compound features a diazepane ring, which is a seven-membered nitrogen-containing heterocycle, and a propanoic acid moiety, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is also known by its CAS number 915923-47-6 .

Source and Classification

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid can be sourced from various chemical suppliers specializing in research chemicals. It falls under the classification of amino acids and derivatives due to the presence of both an amine group and a carboxylic acid group in its structure. This classification indicates its potential utility in biological systems and synthetic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid typically involves several key steps:

  1. Formation of the Diazepane Ring: The diazepane structure can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions. This step is crucial as it establishes the core structure of the compound.
  2. Introduction of the Propanoic Acid Moiety: The final step involves reacting the diazepane intermediate with a propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to yield the desired product. This reaction often requires careful control of temperature and reaction time to ensure high yields.

Industrial Production Methods

In industrial settings, variations of these synthetic routes may be employed to optimize yield and purity. Techniques such as microwave-assisted synthesis or continuous flow chemistry may be utilized to enhance efficiency.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid features:

  • A diazepane ring consisting of four carbon atoms and two nitrogen atoms.
  • A propanoic acid group, which is attached to one of the carbon atoms in the diazepane ring.

The structural representation can be summarized as follows:

Chemical Structure H2NC5H10NC2H5COOH\text{Chemical Structure }H_2N-C_5H_{10}N-C_2H_5COOH

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of this compound. For instance, NMR can provide insights into the hydrogen environments within the molecule, while IR spectroscopy can identify functional groups based on characteristic absorption bands.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid can undergo various chemical reactions:

  1. Oxidation: The methylene group adjacent to the nitrogen may be oxidized to form corresponding aldehydes or carboxylic acids.
  2. Reduction: The carboxylic acid group can be reduced using agents like lithium aluminum hydride to yield alcohol derivatives.
  3. Substitution Reactions: The diazepane ring may participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation processes.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction processes.
  • Electrophiles for Substitution: Alkyl halides or acyl chlorides can serve as electrophiles in substitution reactions.
Mechanism of Action

The mechanism of action for 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid involves its interaction with specific biological targets such as enzymes or receptors. The presence of the diazepane ring allows for hydrogen bonding and hydrophobic interactions with target proteins, potentially influencing their activity. The propanoic acid moiety may modulate binding affinity due to its acidic nature, facilitating interactions with positively charged residues in target sites .

Physical and Chemical Properties Analysis

Physical Properties

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid is typically described as a white solid at room temperature. It is soluble in polar solvents such as water and methanol due to its ionic character from the carboxylic acid group.

Chemical Properties

The compound exhibits typical behavior associated with amino acids, including:

  • Acidity: The carboxylic acid group contributes acidic properties.
  • Basicity: The amine groups provide basic characteristics.

These properties make it suitable for various applications in biochemical assays and synthetic chemistry .

Applications

Scientific Uses

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid has several notable applications:

  1. Medicinal Chemistry: It is explored for potential therapeutic effects in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
  2. Biological Research: Used in studies investigating enzyme mechanisms or cellular signaling pathways due to its ability to interact with biological macromolecules.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex organic compounds .
Synthesis and Medicinal Chemistry

Methodological Advances in Heterocyclic Ring Functionalization

The synthesis of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid (CAS 915923-47-6) exemplifies modern strategies for functionalizing seven-membered nitrogen heterocycles. The 1,4-diazepane (homopiperazine) core presents distinct synthetic challenges compared to six-membered piperazines due to increased ring flexibility and potential for conformational isomers. The most efficient routes typically involve multi-step sequences starting from protected diazepane intermediates. A common approach utilizes N-Boc-protected 4-methyl-1,4-diazepane, which undergoes alkylation with acrylate esters (e.g., methyl acrylate) via Michael addition. This regioselective reaction exploits the nucleophilicity of the secondary amine in the 1-position, preferentially forming the 1,4-disubstituted product. Subsequent ester hydrolysis under basic conditions (e.g., aqueous NaOH or LiOH) yields the target carboxylic acid [3] [5] [7].

Alternative pathways involve reductive amination strategies. Here, 1,4-diazepan-1-ylpropionaldehyde derivatives can be reacted with methylamine sources (e.g., methylamine hydrochloride) in the presence of reducing agents like sodium triacetoxyborohydride (STAB) to install the 4-methyl group. This method offers flexibility for introducing diverse N-alkyl substituents. Critical advances enabling efficient access to this scaffold include the development of milder hydrolysis conditions preserving the acid-labile diazepane ring and improved purification techniques (e.g., preparative HPLC or ion-exchange chromatography) to isolate the polar zwitterionic final product in high purity (≥95-98%) [4] [5]. The molecular structure (C₉H₁₈N₂O₂, MW 186.25) features the propanoic acid chain linked to the diazepane nitrogen, creating a flexible spacer beneficial for target engagement [3] [7].

Structure-Activity Relationship (SAR) Studies for PRMT5 Inhibition

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid and its structural analogs emerged as critical components in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors targeting the PBM (PRMT5 Binding Motif) interface. SAR studies focused on optimizing the heterocyclic core and the linker region connecting it to the warhead moiety (typically a pyridazinone) for disrupting PRMT5-SAP (Substrate Adaptor Protein) interactions. The diazepane ring, compared to smaller piperazine or acyclic amine analogs, demonstrated superior potency in disrupting PRMT5-RIOK1 complexes. This advantage stems from the diazepane's ability to better orient the attached pharmacophore towards the PBM groove on PRMT5 [1] [4].

Table 1: Impact of R1 Modifications on PRMT5 Inhibition and Properties

CompoundR1 StructurePRMT5 FP IC₅₀ (μM)PBS Solubility (μM)
1Azepane (unsubstituted)12.41.2
2Basic Azepane (e.g., N-Me Azepane)5.498
4Smaller Saturated Ring (e.g., Pyrrolidine)10.189
5Acyclic Sulfonamide14.156
63-Pyridyl Isomer2.247
74-Pyridyl Isomer4.688
82-Pyridyl Isomer2.593

Key SAR findings include:

  • Core Size & Basicity: Introducing basic nitrogen into the azepane ring (e.g., Compound 2) significantly enhanced solubility (98 μM vs 1.2 μM for Compound 1) while maintaining or improving potency (IC₅₀ 5.4 μM). Smaller saturated rings like pyrrolidine (Compound 4, IC₅₀ 10.1 μM) or acyclic sulfonamides (Compound 5, IC₅₀ 14.1 μM) were tolerated but generally resulted in reduced potency compared to optimized diazepane-containing analogs [1].
  • Linker Optimization: Pyridine isomers directly attached to the pyridazinone warhead demonstrated a notable impact. The 3-pyridyl (Compound 6, IC₅₀ 2.2 μM) and 2-pyridyl (Compound 8, IC₅₀ 2.5 μM) isomers offered the best balance of potency and solubility (47-93 μM), outperforming the initial azepane hit (Compound 1) and the 4-pyridyl isomer (Compound 7, IC₅₀ 4.6 μM) [1].
  • Aryl Substitution Tolerance: Modifications on the aryl ring attached to the pyridazinone core, such as methyl substitutions (Compounds 9-11) or additional methyl groups (Compounds 12-14), were generally tolerated but often led to modest reductions in either potency or solubility. Pyridine bioisosteres (Compound 15) showed potential but suffered from poor solubility. Saturated analogs (Compound 18) were inactive, highlighting the necessity for the planar aromatic system interacting with the PBM interface [1].

Covalent Modification Strategies Targeting Cysteine Residues

A pivotal discovery in the optimization of PBM-competitive PRMT5 inhibitors was the identification of a covalent binding mechanism. Initial hits containing a halogenated pyridazinone moiety (e.g., dichloropyridazinone in Compound 1) were found to form a covalent bond with Cysteine 278 (Cys278) located within the PBM groove of PRMT5. This cysteine residue is not conserved in all methyltransferases, offering a potential avenue for selectivity. Mass spectrometry and X-ray crystallographic studies confirmed the formation of a thioether linkage between the exocyclic chloride of the pyridazinone and the sulfur atom of Cys278. This covalent interaction irreversibly blocks the binding site for SAPs like RIOK1 and pICln, leading to sustained disruption of PRMT5-SAP complexes and subsequent reduction in substrate methylation (e.g., symmetric dimethylarginine, SDMA) [1].

While the initial hit (Compound 1) demonstrated this covalent mechanism, subsequent analogs retained this warhead strategy during optimization. The covalent bond formation significantly contributed to cellular target engagement and prolonged pharmacodynamic effects despite moderate in vitro IC₅₀ values. Notably, catalytic site inhibitors like JNJ-64619178 (SAM-competitive) and EPZ015666 (SAM-cooperative) failed to disrupt the PBM interaction (IC₅₀ >100 μM), underscoring the distinct mechanism of action (MoA) of these PBM-competitive inhibitors relying on Cys278 engagement [1].

Lead Optimization Pathways for Enhanced Solubility and Bioavailability

The initial lead compound (Compound 1, FP IC₅₀ 12.4 μM) suffered from extremely poor aqueous solubility (1.2 μM in PBS), severely limiting its potential for cellular and in vivo studies. Optimization efforts focused on improving physicochemical properties while maintaining potency against the PRMT5-PBM interaction. Key strategies included:

  • Ring Modifications: Replacing the lipophilic azepane in Compound 1 with rings containing basic nitrogen atoms proved highly effective. Compound 2, featuring a basic azepane variant, exhibited dramatically improved solubility (98 μM) while increasing potency (IC₅₀ 5.4 μM). This highlighted the dual benefit of introducing ionizable centers for salt formation and enhancing water-solubility [1].
  • Heteroaryl Bioisosteres: Incorporating nitrogen-containing heterocycles like pyridines directly into the R1 group (Compounds 6, 7, 8) significantly boosted solubility (47-93 μM) and often improved potency compared to the initial azepane. These heterocycles reduced overall lipophilicity and provided additional hydrogen-bonding capabilities [1].
  • Sulfonamide Variations: Exploring diverse sulfonamide linkers connecting the pyridazinone warhead to the solubilizing R1 group was crucial. Smaller rings (pyrrolidine, Compound 4) and acyclic sulfonamides (Compound 5) offered synthetically accessible routes to compounds with good solubility (56-89 μM), although often with slightly reduced potency compared to the best pyridyl-diazepane combinations like Compound 6 or 8 [1].
  • Plasma Stability Considerations: While solubility was a primary focus, plasma stability was also monitored. Compound 1 showed poor stability in mouse plasma (0% remaining), likely due to esterase cleavage or oxidative metabolism. Optimized compounds like 7 showed significantly improved stability (21% remaining in mouse plasma), although further optimization for in vivo application would require addressing this parameter more thoroughly [1].

These efforts culminated in leads like BRD0639, which combined potent PBM inhibition, cellular target engagement, and significantly improved physicochemical properties suitable for probing PRMT5 biology [1].

Comparative Analysis of Structural Analogs in Diazepane-Based Scaffolds

The 1,4-diazepane (homopiperazine) scaffold in 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid offers distinct advantages and disadvantages compared to structurally related heterocyclic cores used in PRMT5 inhibitors and other medicinal chemistry contexts.

Table 2: Comparison of Diazepane-Based Structural Analogs

CompoundCore StructureKey Structural FeatureMolecular WeightRelevance/Application
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid1,4-DiazepaneN4-Methyl, N1-Propanoic Acid Chain186.25PRMT5 PBM Inhibitor Solubilizing Element [3] [5]
3-(4-(4-Methoxybenzyl)-1,4-diazepan-1-yl)propanoic acid1,4-DiazepaneN4-(4-Methoxybenzyl), N1-Propanoic Acid Chain292.37Intermediate/Solubilizing Group Variation [2]
3-(4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl)propanoic acid1,4-DiazepaneN4-(3,4-Dichlorobenzyl), N1-Propanoic Acid Chain331.24Enhanced Lipophilicity/Potency Exploration [6]
3-(4-Methylpiperazin-1-yl)propanoic acidPiperazineN4-Methyl, N1-Propanoic Acid Chain186.25 (Free base)Smaller, More Rigid Core Comparison [9]
3-(4-Methyl-1,3-thiazol-5-yl)propanoic acidThiazole (Non-diazepane)Heteroaromatic Ring Linked via Propanoic Acid187.22Non-diazepane Bioisostere Example [10]
  • Versatility in N-Functionalization: The diazepane core possesses two nitrogen atoms with differing nucleophilicity (secondary amine at N1, tertiary amine at N4 if methylated). This allows for selective functionalization. The 4-methyl group in 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid can be replaced with larger, more lipophilic groups like 4-methoxybenzyl (CAS 874801-15-7, MW 292.37) [2] or 3,4-dichlorobenzyl (CAS 1227955-30-7, MW 331.24) [6] to modulate lipophilicity, potency, and potentially target different interactions within the PBM pocket or other targets.
  • Conformational Flexibility vs. Rigidity: Compared to the six-membered piperazine ring (e.g., 3-(4-Methylpiperazin-1-yl)propanoic acid, CAS 59695-29-3), the seven-membered 1,4-diazepane exhibits greater conformational flexibility due to the additional methylene group. This flexibility can be advantageous for adapting to protein binding pockets like the PRMT5 PBM groove but may also increase the entropic penalty upon binding compared to more rigid analogs. Computational chemistry data indicates a slightly higher calculated LogP (e.g., ~1.68 for some benzyl-diazepanes [2]) compared to simpler piperazines, reflecting the extra methylene's impact on lipophilicity.
  • Impact on Physicochemical Properties: The basicity of the diazepane nitrogens influences solubility and cellular permeability. The pKa of the secondary amine (N1) in 1,4-diazepanes is typically around 7-8, meaning it can be partially protonated at physiological pH, contributing to water solubility while retaining some ability to cross membranes. This property was exploited in optimizing PRMT5 inhibitors [1] [4]. In contrast, non-basic heterocyclic linkers like thiazole (e.g., 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid, MW 187.22) [10] offer neutral, less soluble alternatives suitable for different target product profiles.
  • Role in PRMT5 Inhibition: Within the context of PBM-competitive PRMT5 inhibitors, the diazepane moiety, particularly when substituted with solubilizing groups (basic nitrogen or pyridyl), served primarily as a spacer and solubilizing element connecting the covalent pyridazinone warhead to the rest of the molecule. Its flexibility likely aided in positioning the warhead optimally towards Cys278 while the protonatable nitrogen ensured sufficient aqueous solubility for cellular activity [1] [4].

Table 3: Key Structural and Identification Data for 3-(4-Methyl-1,4-diazepan-1-yl)propanoic Acid

PropertyValue
Systematic Name3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid
CAS Registry Number915923-47-6
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight186.25 g/mol
SMILESCN1CCCN(CC1)CCC(=O)O
Canonical SMILESCN1CCCN(CC1)CCC(O)=O
InChIInChI=1S/C9H18N2O2/c1-10-4-2-5-11(8-7-10)6-3-9(12)13/h2-8H2,1H3,(H,12,13)
InChI KeyBPEROZOGSOPVNQ-UHFFFAOYSA-N
Purity (Typical)≥95-98%
Storage ConditionsSealed, dry, 2-8°C
Synonyms1H-1,4-Diazepine-1-propanoic acid, hexahydro-4-methyl-

Properties

CAS Number

915923-47-6

Product Name

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid

IUPAC Name

3-(4-methyl-1,4-diazepan-1-yl)propanoic acid

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C9H18N2O2/c1-10-4-2-5-11(8-7-10)6-3-9(12)13/h2-8H2,1H3,(H,12,13)

InChI Key

BPEROZOGSOPVNQ-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)CCC(=O)O

Canonical SMILES

CN1CCCN(CC1)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.